molecular formula C11H12N2O2 B8059652 Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8059652
M. Wt: 204.22 g/mol
InChI Key: UBYPYDVJIQTHBW-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, bases like NaOH, and oxidizing agents. Reaction conditions can vary from ambient temperatures to high temperatures, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique structural features of this compound contribute to its distinct properties and applications .

Properties

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-8(2)5-4-6-13(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYPYDVJIQTHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
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